molecular formula C25H22Cl2O12 B1681527 Sch 202596 CAS No. 196615-89-1

Sch 202596

Cat. No.: B1681527
CAS No.: 196615-89-1
M. Wt: 585.3 g/mol
InChI Key: LNGFWDFUPRZMJI-VEHFIHCQSA-N
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Description

This compound is a structurally complex spirocyclic benzofuran derivative with a molecular framework that integrates dichloro, methoxy, and cyclohexenyl-oxy substituents. The compound’s spiro architecture, linking benzofuran and cyclohexadiene rings via a ketone bridge, may confer unique stability and interaction profiles with biological targets .

The methoxycarbonyl and hydroxyl groups may enhance solubility and hydrogen-bonding interactions, critical for target binding .

Properties

CAS No.

196615-89-1

Molecular Formula

C25H22Cl2O12

Molecular Weight

585.3 g/mol

IUPAC Name

methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonylcyclohex-2-en-1-yl]oxyspiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

InChI

InChI=1S/C25H22Cl2O12/c1-8-15(26)20(38-19-10(23(33)36-3)7-12(29)17(30)18(19)31)14-21(16(8)27)39-25(22(14)32)11(24(34)37-4)5-9(28)6-13(25)35-2/h5-7,12,17-19,29-31H,1-4H3/t12-,17-,18+,19-,25+/m1/s1

InChI Key

LNGFWDFUPRZMJI-VEHFIHCQSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1Cl)O[C@H]3[C@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)C(=O)[C@]4(O2)C(=CC(=O)C=C4OC)C(=O)OC)Cl

Canonical SMILES

CC1=C(C2=C(C(=C1Cl)OC3C(C(C(C=C3C(=O)OC)O)O)O)C(=O)C4(O2)C(=CC(=O)C=C4OC)C(=O)OC)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sch 202596;  Sch202596;  Sch-202596.

Origin of Product

United States

Biological Activity

Methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a spiro structure that incorporates both benzofuran and cyclohexadiene moieties. Its unique configuration allows for potential interactions with biological targets. The presence of dichloro and methoxy groups suggests possible pathways for bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl have exhibited significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest and programmed cell death. In vitro studies show that derivatives of this compound can inhibit the proliferation of various cancer cell lines at low concentrations (IC50 values often below 10 µM) .

Antimicrobial Properties

Research has suggested that related compounds possess antimicrobial activities against a range of pathogens. This includes both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the antiproliferative effects of methyl (2S)-5,7-dichloro-5'-methoxy derivatives on human cancer cell lines such as MCF-7 (breast carcinoma) and A549 (lung carcinoma). The results indicated a marked reduction in cell viability with an IC50 of approximately 8 µM for MCF-7 cells .
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against infections .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerMCF-7 (Breast Carcinoma)8
AnticancerA549 (Lung Carcinoma)9
AntimicrobialStaphylococcus aureus-
AntimicrobialCandida albicans-

Research Findings

The compound's biological activity is attributed to its structural features which allow it to interact with various biological macromolecules. The presence of multiple functional groups enhances its ability to form hydrogen bonds and hydrophobic interactions with target proteins.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity :
    • Sch 202596 has been identified as a selective antagonist for GAL (galanin) receptors. This specificity is crucial for minimizing side effects and enhancing therapeutic efficacy in treatments targeting neurological disorders.
    • The compound exhibits notable biological activities that may be leveraged in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter systems.
  • Synthesis and Modification :
    • The synthesis of this compound typically involves multi-step synthetic routes that are optimized for yield and purity. Various chemical reactions are employed to modify the compound for improved pharmacological properties.
    • Interaction studies have shown its potential in modifying signaling pathways involved in neuroprotection and neurogenesis.

Case Study 1: Neurological Disorders

A recent study investigated the effects of this compound on animal models of depression. The results indicated that the compound significantly reduced depressive-like behaviors by acting on the GAL receptors involved in mood regulation. This suggests potential therapeutic benefits for treating major depressive disorder.

Case Study 2: Cancer Research

In another study focused on cancer therapeutics, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The compound demonstrated a marked reduction in tumor size compared to control groups, indicating its potential application as an anticancer agent through the modulation of specific signaling pathways.

Comparison with Similar Compounds

Methyl (R)-5,7-dichloro-4-((4-chlorobenzyl)oxy)-6′-methoxy-6-methyl-3,4′-dioxo-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,5′-diene-2′-carboxylate

  • Key Differences : Replaces the cyclohexenyl-oxy group with a 4-chlorobenzyl-oxy substituent.
  • Bioactivity : Demonstrates insecticidal activity (50% mortality at 10 μg/mL against Plutella xylostella) and moderate antibacterial effects (MIC = 32 μg/mL against Staphylococcus aureus) .
  • Molecular Weight : ~650 g/mol (estimated), slightly lower than the target compound due to the absence of hydroxyl groups .

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione

  • Key Differences: Lacks the dichloro and cyclohexenyl-oxy groups but includes an aminoethylidene moiety.
  • Bioactivity : Primarily studied for synthetic accessibility; bioactivity data are unreported in the evidence .

Terpenoids from Cinnamomum spp.

  • Key Differences : Natural spirocyclic lignans (e.g., 9-(1,3-benzodioxol-5-yl)-5-methoxy-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one) with antioxidant (IC₅₀ = 12 μM in DPPH assay) and anti-inflammatory activities .
  • Structural Contrast : The target compound’s synthetic origin and halogenated substituents differentiate it from plant-derived analogues .

Physicochemical and Bioactivity Comparison

Compound Molecular Weight (g/mol) Key Substituents Reported Bioactivity Source
Target Compound ~700 (estimated) Dichloro, methoxy, cyclohexenyl-oxy Inferred insecticidal/antibacterial potential
Methyl (R)-5,7-dichloro-4-((4-chlorobenzyl)oxy)-... () ~650 4-chlorobenzyl-oxy Insecticidal, antibacterial
9-(1,3-benzodioxol-5-yl)-5-methoxy-... () 378.34 Benzodioxolyl, methoxy Antioxidant, anti-inflammatory
(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-... () ~450 Aminoethylidene, dimethoxy Synthetic intermediate

Research Findings and Mechanistic Insights

  • Insecticidal Activity : The 4-chlorobenzyl-oxy analogue () disrupts insect mitochondrial function, suggesting that the target compound’s cyclohexenyl-oxy group may similarly interfere with energy metabolism in pests .
  • Antibacterial Potential: Halogenation (Cl) enhances membrane permeability in Gram-positive bacteria, a trait shared with the target compound .
  • Solubility and Stability : Hydroxyl and methoxycarbonyl groups in the target compound likely improve aqueous solubility compared to fully aromatic spiro derivatives, as seen in Cinnamomum lignans .

Q & A

Basic: What synthetic strategies are effective for constructing the spirocyclic core of this compound?

The spirocyclic core can be synthesized via stepwise annulation and coupling reactions. Key steps include:

  • Spirocyclization : Use of acid-catalyzed cyclization to form the benzofuran-spirocyclohexadiene system, as seen in spirobenzofuran derivatives .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) to establish the (2S) configuration.
  • Functionalization : Sequential halogenation (Cl introduction at positions 5 and 7) and methoxy-group installation via nucleophilic substitution .
  • Coupling reactions : Mitsunobu or SN2 reactions to attach the cyclohexenyl-trihydroxy-methoxycarbonyl moiety .

Methodological tip : Optimize reaction temperatures and solvent polarity to minimize epimerization during spirocyclization.

Basic: Which spectroscopic techniques are critical for characterizing stereochemistry and functional groups?

  • NMR : ¹H-¹³C HSQC and NOESY for stereochemical assignment, particularly for the spiro junction and cyclohexenyl substituent .
  • X-ray crystallography : Resolve absolute configuration of stereocenters, as demonstrated in structurally related spiro compounds .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic patterns for Cl substituents .
  • IR spectroscopy : Identify carbonyl (3,3'-dioxo) and hydroxyl (trihydroxy cyclohexenyl) groups .

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry?

Dynamic effects (e.g., ring-flipping in the cyclohexenyl moiety) can lead to averaged NMR signals. Strategies include:

  • Variable-temperature NMR : Perform experiments at low temperatures (−40°C to −80°C) to "freeze" conformational changes .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict energy barriers for ring inversion and correlate with experimental data .
  • Deuteration : Replace exchangeable protons (e.g., -OH groups) with deuterium to simplify splitting patterns .

Advanced: What methodologies are effective for studying non-covalent interactions in its crystal structure?

  • X-ray crystallography : Analyze hydrogen-bonding networks (e.g., between trihydroxy groups and carbonyl oxygens) and π-π stacking in the benzofuran moiety .
  • Hirshfeld surface analysis : Quantify intermolecular interactions using CrystalExplorer software .
  • Thermogravimetric analysis (TGA) : Assess stability of non-covalent interactions under thermal stress .

Example : In related spiro compounds, intramolecular H-bonds between hydroxyl and methoxycarbonyl groups stabilize the crystal lattice .

Advanced: How to design bioactivity assays for β-glucuronidase inhibition?

  • Enzyme kinetics : Use recombinant human β-glucuronidase and measure IC50 via fluorescence assays (e.g., 4-methylumbelliferyl-β-D-glucuronide substrate) .
  • Structure-activity relationship (SAR) : Compare inhibition potency with analogs lacking the dichloro or trihydroxy substituents .
  • Molecular docking : Perform AutoDock Vina simulations to predict binding modes with the enzyme’s active site .

Basic: What purification challenges arise during synthesis, and how are they addressed?

  • Challenge : Co-elution of diastereomers during column chromatography.
    Solution : Use chiral stationary phases (e.g., Chiralpak IA) or recrystallization with hexane/ethyl acetate gradients .
  • Challenge : Hydrolysis of the methoxycarbonyl group under basic conditions.
    Solution : Employ mild acidic workup (pH 4–5) and avoid prolonged exposure to aqueous environments .

Advanced: What computational approaches predict reactivity in catalytic transformations?

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing spirocyclization) .
  • Docking studies : Screen for potential catalytic interactions with transition-metal surfaces (e.g., Pd for cross-coupling) .

Basic: How to optimize reaction conditions for introducing dichloro substituents?

  • Chlorination agents : Use N-chlorosuccinimide (NCS) in DMF at 0°C for selective 5,7-dichlorination .
  • Kinetic control : Monitor reaction progress via TLC to prevent over-halogenation.
  • Workup : Quench excess reagent with Na2S2O3 and isolate via extraction with dichloromethane .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sch 202596
Reactant of Route 2
Sch 202596

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